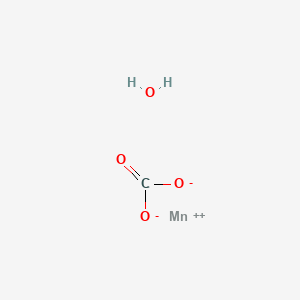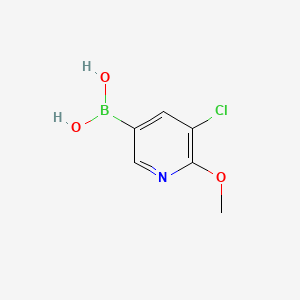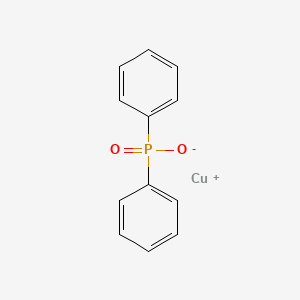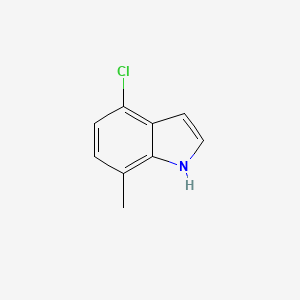
Manganese(II) carbonate hydrate
Overview
Description
Manganese(II) carbonate hydrate is a chemical compound with the formula MnCO₃·xH₂O. It is a pale pink, water-insoluble solid that occurs naturally as the mineral rhodochrosite. This compound is typically produced industrially and has various applications in different fields, including agriculture, medicine, and industry .
Mechanism of Action
Target of Action
Manganese(II) carbonate hydrate primarily targets the biochemical processes in plants and certain microorganisms. It is used as an additive in plant fertilizers to cure manganese deficiency in crops . In microorganisms, it is involved in the Mn(II) oxidation process .
Mode of Action
This compound interacts with its targets by undergoing various chemical reactions. For instance, it is insoluble in water but hydrolyses upon treatment with acids to give water-soluble salts . Furthermore, this compound decomposes with the release of carbon dioxide at 200 °C to give MnO .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of Manganese oxide through thermal decomposition . This process is significant in the production of cathode materials for electrochemical cells . In microorganisms, the Mn(II) oxidation process mediated by this compound is of importance .
Pharmacokinetics
It is known that the compound is insoluble in water, which may affect its absorption and distribution . Its decomposition at 200 °C could also influence its metabolism and excretion .
Result of Action
The action of this compound results in the formation of Manganese oxide, which is used in the production of dry-cell batteries and ferrites . In plants, it helps to cure manganese deficiency, thereby promoting healthy growth .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. Its decomposition occurs at 200 °C , and its solubility changes in the presence of acids . Therefore, the efficacy and stability of this compound can vary depending on these environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese(II) carbonate hydrate can be synthesized by treating aqueous solutions of manganese(II) nitrate with ammonia and carbon dioxide. This reaction leads to the precipitation of the faintly pink solid manganese(II) carbonate, which can then be hydrated to form this compound. The side product, ammonium nitrate, is often used as a fertilizer .
Industrial Production Methods: Industrial production of this compound involves the treatment of manganese(II) nitrate solutions with carbon dioxide and ammonia under controlled conditions. The resulting manganese(II) carbonate is then hydrated to form the hydrate compound. This method is efficient and widely used in the industry .
Chemical Reactions Analysis
Types of Reactions: Manganese(II) carbonate hydrate undergoes several types of chemical reactions, including:
Oxidation: When heated, manganese(II) carbonate decomposes to form manganese(II) oxide and carbon dioxide.
Reduction: It can be reduced to manganese metal under specific conditions.
Substitution: Reacts with acids to form water-soluble manganese salts.
Common Reagents and Conditions:
Oxidation: Heating at temperatures around 200°C.
Reduction: Requires a reducing agent such as hydrogen gas.
Substitution: Reacts with hydrochloric acid to form manganese(II) chloride and carbon dioxide.
Major Products Formed:
Oxidation: Manganese(II) oxide (MnO) and carbon dioxide (CO₂).
Reduction: Manganese metal (Mn).
Substitution: Manganese(II) chloride (MnCl₂) and carbon dioxide (CO₂).
Scientific Research Applications
Manganese(II) carbonate hydrate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other manganese compounds.
Biology: Investigated for its role in biological systems and its potential as a nutrient supplement.
Medicine: Used as a hematinic to treat manganese deficiency.
Industry: Employed as an additive in fertilizers to cure manganese-deficient crops, in ceramics as a glaze colorant and flux, and in concrete stains
Comparison with Similar Compounds
- Manganese(II) chloride (MnCl₂)
- Manganese(II) sulfate (MnSO₄)
- Manganese(II) acetate (Mn(CH₃COO)₂)
Comparison: Manganese(II) carbonate hydrate is unique due to its water-insolubility and its occurrence as the mineral rhodochrosite. Unlike manganese(II) chloride and manganese(II) sulfate, which are highly soluble in water, this compound requires acidic conditions to dissolve. This property makes it particularly useful in applications where controlled release of manganese ions is desired .
Properties
IUPAC Name |
manganese(2+);carbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Mn.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETNOKWGJNESQA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2MnO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34156-69-9 | |
| Record name | Carbonic acid, manganese(2+) salt (1:1), hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-[6-[5-[[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-hydroxyphosphoryl]oxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate](/img/structure/B1593249.png)









